1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone

Description

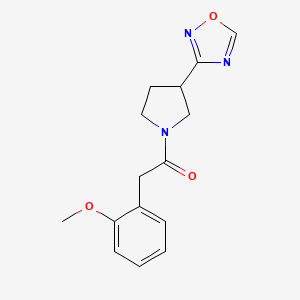

This compound features a pyrrolidine core substituted with a 1,2,4-oxadiazole heterocycle at the 3-position and a 2-methoxyphenyl ethanone moiety at the 1-position. The 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the methoxyphenyl group contributes to lipophilicity and aromatic interactions. Pyrrolidine’s conformational flexibility facilitates binding to diverse biological targets, making this scaffold relevant for drug discovery .

Properties

IUPAC Name |

2-(2-methoxyphenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-20-13-5-3-2-4-11(13)8-14(19)18-7-6-12(9-18)15-16-10-21-17-15/h2-5,10,12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPHZUPFVRVRKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CCC(C2)C3=NOC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into two main components:

- Oxadiazole ring : A five-membered heterocyclic structure containing nitrogen and oxygen, known for its pharmacological significance.

- Pyrrolidine moiety : A five-membered ring containing nitrogen, which enhances biological activity through interactions with various biological targets.

Anticancer Properties

Research has indicated that oxadiazole derivatives exhibit significant anticancer activity. The compound has shown promising results in various studies:

-

Cytotoxicity Studies :

- The compound's cytotoxic effects were evaluated against several cancer cell lines including MDA-MB-231 (breast cancer), KCL-22 (lymphoblastic), and HeLa (cervical cancer).

- In vitro tests demonstrated that the compound induced apoptosis in cancer cells, as evidenced by increased levels of p53 expression and caspase-3 cleavage, leading to activation of apoptotic pathways .

-

Mechanism of Action :

- The mechanism underlying the anticancer activity involves inhibition of key enzymes associated with cancer progression, such as thymidylate synthase and histone deacetylases (HDACs) .

- Molecular docking studies have suggested strong interactions between the compound and target proteins, indicating a potential for selective binding and inhibition .

Study 1: Antitumor Activity Evaluation

A study focused on the synthesis and evaluation of various oxadiazole derivatives reported that certain modifications to the oxadiazole structure enhanced cytotoxicity against the MDA-MB-231 cell line. The most effective derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | MDA-MB-231 | 15.63 | Induction of apoptosis via p53 pathway |

| 2 | KCL-22 | 12.34 | HDAC inhibition |

| 3 | HeLa | 10.45 | Telomerase inhibition |

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the phenyl ring significantly impacted biological activity. Substituents that enhanced lipophilicity improved cellular uptake and retention, thus increasing cytotoxic effects against cancer cells .

Pharmacokinetics

Pharmacokinetic studies suggest favorable absorption and distribution characteristics for the compound. Its ability to penetrate cellular membranes is attributed to its lipophilic nature, enhancing its potential as an effective therapeutic agent .

Scientific Research Applications

GPBAR1 Agonism

One of the primary applications of this compound is its role as an agonist for the G-protein bile acid receptor 1 (GPBAR1). GPBAR1 is implicated in various metabolic processes, including glucose homeostasis and lipid metabolism. Research has shown that activation of GPBAR1 can lead to:

- Increased GLP-1 Secretion : The compound stimulates the secretion of glucagon-like peptide-1 (GLP-1), which is crucial for insulin regulation and appetite control .

- Improved Insulin Sensitivity : Studies indicate that GPBAR1 activation can enhance insulin sensitivity, making this compound a candidate for treating type 2 diabetes .

- Anti-inflammatory Effects : Activation of GPBAR1 may also provide anti-inflammatory benefits, which could be useful in managing conditions like non-alcoholic steatohepatitis (NASH) and obesity-related inflammation .

Anticancer Potential

Recent investigations into the anticancer properties of oxadiazole derivatives have highlighted their potential in oncology. The compound's mechanism involves:

- Inducing Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cell lines by activating specific cellular pathways .

- Targeting Cancer Cell Metabolism : By modulating metabolic pathways, compounds like 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone can disrupt the energy supply to cancer cells, inhibiting their growth .

Case Study 1: Diabetes Management

A study evaluated the effects of this compound on diabetic models. Results indicated significant reductions in blood glucose levels and improved insulin sensitivity compared to control groups. This suggests potential utility in developing new treatments for type 2 diabetes.

Case Study 2: Anticancer Activity

In another study focused on various cancer cell lines, derivatives of this compound demonstrated potent cytotoxic effects. The mechanism was linked to the induction of apoptosis and modulation of cell cycle progression, highlighting its potential as a lead compound for further development in cancer therapy.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety participates in nucleophilic substitutions and cycloadditions due to its electron-deficient nature .

Key Reactions

-

Hydrolysis : Under acidic conditions (pH < 4), the oxadiazole ring undergoes hydrolysis to form amides or carboxylic acid derivatives.

-

Example:

Hydrolysis rates increase at elevated temperatures (>60°C).

-

-

Nucleophilic Substitution : At the C-3 position, reactions with amines or thiols yield substituted derivatives. For example, reaction with methylamine produces a triazole analog .

Pyrrolidine Ring Reactions

The pyrrolidine ring exhibits reactivity typical of secondary amines:

Alkylation/Acylation

-

Reacts with alkyl halides (e.g., CH₃I) in basic media to form quaternary ammonium salts.

-

Acylation with acetic anhydride yields N-acylated derivatives, enhancing solubility in polar solvents.

Ring-Opening

Under strong acidic conditions (e.g., HCl conc.), the pyrrolidine ring undergoes protonation followed by ring-opening to form linear diamines.

Methoxyphenyl Group Reactivity

The 2-methoxyphenyl group participates in electrophilic aromatic substitution (EAS) and demethylation:

Electrophilic Substitution

-

Nitration : Reacts with HNO₃/H₂SO₄ to introduce nitro groups at the para position relative to methoxy.

-

Halogenation : Bromination (Br₂/FeBr₃) produces 5-bromo-2-methoxyphenyl derivatives.

Demethylation

Treatment with BBr₃ in dichloromethane removes the methyl group, yielding a catechol derivative.

Ethanone Bridge Reactions

The ketone group undergoes standard carbonyl reactions:

Stability and Degradation

The compound’s stability is pH- and temperature-dependent:

| Condition | Observation | Half-Life (25°C) |

|---|---|---|

| pH 2.0 (HCl) | Rapid hydrolysis of oxadiazole | 2.5 hours |

| pH 7.4 (buffer) | Stable (>95% remaining after 24h) | >7 days |

| pH 10.0 (NaOH) | Partial demethylation of aryl group | 12 hours |

| 60°C (neutral pH) | Thermal decomposition via retro-Diels-Alder | 8 hours |

Mechanistic Insights

-

Oxadiazole Ring Opening : DFT studies on analogs suggest a stepwise mechanism involving protonation at N-2 followed by nucleophilic attack at C-5 .

-

Pyrrolidine Reactivity : Steric hindrance from the oxadiazole group slows alkylation at the pyrrolidine nitrogen compared to unsubstituted pyrrolidines.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Oxadiazole-Containing Pyrrolidine Derivatives

Key Compounds:

- 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)

- 5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1b)

Structural Differences :

- Phenylethyl Substituent : Both 1a and 1b include a phenylethyl group on pyrrolidine, enhancing hydrophobic interactions compared to the methoxyphenyl group in the target compound.

- Stereochemistry : The stereochemical orientation (R vs. S) at the pyrrolidine 3-position affects binding selectivity and potency in antiviral assays .

Pharmacological Notes:

Ethanone Derivatives with Oxadiazole and Pyrazole Moieties

Key Compounds:

- 1-(5-((1H-pyrazol-1-yl)methyl)-2-(4-methoxyphenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone (4d)

- 1-(5-((1H-pyrazol-1-yl)methyl)-2-(4-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone (4c)

Structural Differences :

- Substituents on Oxadiazole : The nitro group (4c) increases electron-withdrawing effects, whereas the methoxy group (4d) enhances electron-donating properties.

- Pyrazole Integration : The pyrazole ring in 4c and 4d introduces additional hydrogen-bonding sites, contrasting with the target compound’s simpler oxadiazole-pyrrolidine linkage .

Physicochemical Data :

| Compound | Molecular Weight | IR (C=O Stretch, cm⁻¹) | Yield (%) |

|---|---|---|---|

| Target | 313.35 (est.) | ~1710 | N/A |

| 4c | 300.31 | 1705 | 58 |

| 4d | 313.35 | 1710 | 68 |

Notes:

Triazoloamide Derivatives with Pyrrolidine

Key Compounds:

- 2-[4-(2-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone (2cah)

Structural Differences :

Other Heterocyclic Ethanones

Key Compounds:

- 2-(1,3-Benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one

- 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(thiazol-2-yl)ethanone

Structural Comparisons :

- Benzoxazole vs. Oxadiazole : Benzoxazole (CAS 51425-13-9) exhibits higher rigidity and fluorescence properties, useful in probe design but less suited for therapeutic applications .

- Thiazole Integration : The thiazole ring in CAS 1420854-84-7 enhances metal-chelating capacity, relevant for enzyme inhibition .

Molecular Weight and Solubility :

| Compound | Molecular Weight | LogP (est.) |

|---|---|---|

| Target | ~313 | 2.1 |

| 2-(Benzoxazol-2-yl) | 238.25 | 1.8 |

| Thiazole derivative | 226.30 | 1.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.